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. . LDL-C NCEP Goal Other Lipid
Trial Description Dosage . .
Reduction Achievement Rate Changes
Pivotal Placebo- 0.4 mg -35.6% 73% of patients TC: -25.0%; TG:
Controlled Trial [1] -17.7%; HDL-C:
+7.9%
0.8 mg -41.8% 84% of patients [2] [1]  TC: -29.9%; TG:
-22.9%; HDL-C:
+8.7% [1]
Long-Term Titration 0.05-0.3 -28.4% to ~90% "Response HDL-C: +8.6% to
Study (vs. mg -32.8% Rate" (>15% LDL-C +8.8% [3]
Simvastatin) [3] drop) [3]
Int'l Multicentre Trial 0.025 mg -12.5% Not Reported HDL-C: Not
(vs. Simvastatin) [4] Significantly
Increased
0.05 mg -18.8% Not Reported HDL-C: Not
Significantly
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. o LDL-C NCEP Goal Other Lipid
Trial Description Dosage ) )
Reduction Achievement Rate Changes
Increased
0.1 mg -24.4% Not Reported HDL-C: Significantly
Increased
0.2 mg -30.6% Not Reported HDL-C: Significantly
Increased
Simvastatin (for 20 mg [4] / -35.0% to Not Reported in these ~ HDL-C: +11.0% to
comparison) 5-40mg [3] -40.3% [4] [3] trials +12.1% [3]

Experimental Methodologies

The data in the tables comes from rigorous clinical trials designed to meet high scientific and regulatory

standards.

¢ Study Designs: The pivotal trials were multicenter, randomized, double-blind, and placebo-
controlled [1]. Some included active comparator arms, such as simvastatin [4] [3]. The primary
efficacy endpoint was typically the percent change from baseline in Low-Density Lipoprotein
Cholesterol (LDL-C) [4].

¢ Patient Population: Trials enrolled adults with primary hypercholesterolemia. Patients underwent
a dietary stabilization period (e.g., on an American Heart Association Step | diet) before
randomization to establish a reliable baseline [1].

e Dosing and Duration: The treatment periods in the cited studies ranged from 8 weeks to 100 weeks,
with the longer studies including extension phases to assess long-term efficacy and safety [4] [3].

¢ Outcome Measurement: A key patient-centered outcome was the achievement of targets set by the
National Cholesterol Education Program (NCEP) [2] [1]. This metric shows the drug's practical
effectiveness in a clinical context.

Mechanism of Action

Cerivastatin belongs to the statin class and works by inhibiting a key enzyme in cholesterol synthesis. The

following diagram illustrates its mechanism and the resulting lipid changes.
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¢ Primary Mechanism: As an HMG-CoA reductase inhibitor, cerivastatin blocks the conversion of
HMG-CoA to mevalonate in the liver [2].

e Compensatory Upregulation: Depleted intracellular cholesterol triggers LDL receptor upregulation
on hepatocyte surfaces [2].

¢ Improved Lipid Profile: Increased LDL receptor activity enhances clearance of LDL and VLDL
remnants from the blood, leading to reductions in LDL-C and triglycerides, with a secondary
increase in HDL-C [2] [1].

Important Safety and Contextual Note

Despite its demonstrated efficacy, cerivastatin was voluntarily withdrawn from the global market in

2001. Post-marketing reports revealed an increased risk of serious rhabdomyolysis, a severe muscle injury,
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particularly when used in combination with gemfibrozil [2] [5]. The drug's status is currently "Withdrawn"

[6].

The data presented here is for historical and research purposes. The field of lipid management continues to

evolve with novel therapies under active investigation [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Efficacy and safety of cerivastatin 0.8 mg in patients with... [pubmed.ncbi.nim.nih.gov]
2. | Drugs Cerivastatin [link.springer.com]

3. a long term comparative titration study with simvastatin [pubmed.ncbi.nim.nih.gov]

4. International Multicentre Comparison of Cerivastatin With ... [pubmed.ncbi.nim.nih.gov]
5. North America Comprehensive Analysis of ... [linkedin.com]

6. Cerivastatin Sodium - Drug Targets, Indications, Patents [synapse.patsnap.com]

7. Review Medications for Lipid Control: Statins vs Newer Drugs [sciencedirect.com]

To cite this document: Smolecule. [cerivastatin NCEP goal achievement rates clinical trials].
Smolecule, [2026]. [Online PDF]. Available at:
[https:/www.smolecule.com/products/b523212#cerivastatin-ncep-goal-achievement-rates-clinical-

trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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